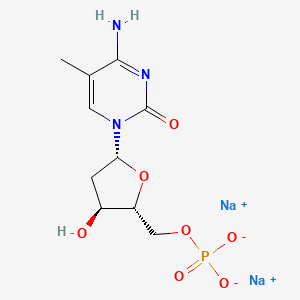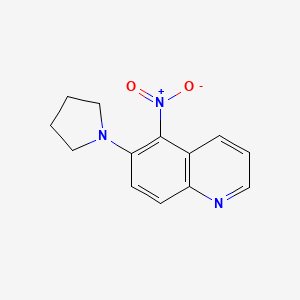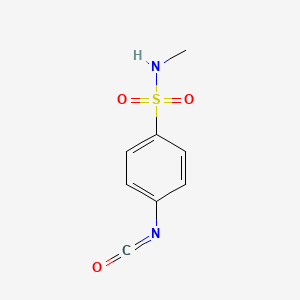![molecular formula C19H26Cl2N2O B599547 (2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride CAS No. 145148-39-6](/img/structure/B599547.png)
(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products. The presence of the methoxyphenyl and phenyl groups suggests that this compound may have interesting chemical properties .
Molecular Structure Analysis
The compound contains a piperidine ring, a common structural motif in many pharmaceuticals and natural products. It also has methoxyphenyl and phenyl substituents .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amine group could participate in acid-base reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the piperidine ring and the aromatic rings in this compound could influence its solubility, boiling point, melting point, and other properties .Wissenschaftliche Forschungsanwendungen
Discovery and Development of Novel Compounds
(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride is structurally related to various novel compounds synthesized for diverse pharmacological studies. For instance, a study by Westaway et al. (2009) discusses a novel small molecule motilin receptor agonist with promising pharmacokinetic profiles, highlighting the potential for developing new drugs in gastrointestinal applications (Westaway et al., 2009).
Analgesic and Antimicrobial Applications
A compound synthesized by Wissler et al. (2007) is closely related to the structure of (2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride. Their study describes the one-pot synthesis of an opioidic compound with pronounced analgesic efficiency (Wissler et al., 2007). Additionally, a study by Harini et al. (2014) explores novel piperidin-4-one oxime esters with antimicrobial potential, indicating the broad spectrum of biological activities these structures can possess (Harini et al., 2014).
Antiarrhythmic and Antihypertensive Effects
Research by Malawska et al. (2002) presents a series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including structures similar to (2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride. These compounds exhibited significant antiarrhythmic and antihypertensive activities, offering insights into cardiovascular drug development (Malawska et al., 2002).
Cancer Therapeutics
Compounds structurally related to (2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride have been explored for their potential in cancer therapy. For example, a study by Berardi et al. (2005) investigates N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives as probes for selective binding and activity at the sigma(1) receptor, demonstrating antiproliferative activity in cancer cells (Berardi et al., 2005).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride involves the reaction of (2-Methoxyphenyl)methylamine with phenylacetyl chloride to form N-[(2-Methoxyphenyl)methyl]-2-phenylacetamide. This intermediate is then reacted with piperidine in the presence of a reducing agent to form (2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine, which is then converted to the dihydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "(2-Methoxyphenyl)methylamine", "Phenylacetyl chloride", "Piperidine", "Reducing agent", "Hydrochloric acid" ], "Reaction": [ { "Reactants": [ "(2-Methoxyphenyl)methylamine", "Phenylacetyl chloride" ], "Conditions": "In the presence of a base such as triethylamine or pyridine", "Products": "N-[(2-Methoxyphenyl)methyl]-2-phenylacetamide" }, { "Reactants": [ "N-[(2-Methoxyphenyl)methyl]-2-phenylacetamide", "Piperidine", "Reducing agent" ], "Conditions": "In the presence of a solvent such as ethanol or methanol", "Products": "(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine" }, { "Reactants": [ "(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine", "Hydrochloric acid" ], "Conditions": "In the presence of a solvent such as water or ethanol", "Products": "(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride" } ] } | |
CAS-Nummer |
145148-39-6 |
Molekularformel |
C19H26Cl2N2O |
Molekulargewicht |
369.33 |
IUPAC-Name |
(2S,3S)-N-[(2-methoxyphenyl)methyl]-2-phenylpiperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C19H24N2O.2ClH/c1-22-18-12-6-5-10-16(18)14-21-17-11-7-13-20-19(17)15-8-3-2-4-9-15;;/h2-6,8-10,12,17,19-21H,7,11,13-14H2,1H3;2*1H/t17-,19-;;/m0../s1 |
InChI-Schlüssel |
STUCSMJJXNCIOE-FFUVTKDNSA-N |
SMILES |
COC1=CC=CC=C1CNC2CCCNC2C3=CC=CC=C3.Cl.Cl |
Synonyme |
(2S,3S)-1-(2-methoxybenzyl)-2-phenylpiperidin-3-amine dihydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Methyl 5-[(2R)-2-aminopropyl]-2-hydroxybenzoate](/img/structure/B599477.png)





